molecular formula C12H14BrIO3 B8168471 Tert-butyl (4-bromo-2-iodophenoxy)acetate

Tert-butyl (4-bromo-2-iodophenoxy)acetate

Cat. No. B8168471
M. Wt: 413.05 g/mol
InChI Key: ZOCFKFUZEAPSCX-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 1, starting from 4-bromo-2-iodophenol (Intermediate 189), the title compound was obtained as a brown oil after purification by flash column chromatography (silica), eluting with 2% methanol in chloroform.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[CH2:7]OC1C=CC(Cl)=CC=1Br)([CH3:4])([CH3:3])[CH3:2].[Br:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([I:26])[CH:20]=1>>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:7][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:17])=[C:21]([I:26])[CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OCC(=O)OC(C)(C)C)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.